molecular formula C17H17F3N4O3 B2694660 N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1396784-91-0

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2694660
CAS RN: 1396784-91-0
M. Wt: 382.343
InChI Key: BHEIILFIIFDWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17F3N4O3 and its molecular weight is 382.343. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

N-substituted derivatives of compounds related to N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide have been extensively researched for their antibacterial properties. For instance, research has highlighted the synthesis of various N-substituted derivatives, emphasizing their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016); (Iqbal et al., 2017). These studies indicate the potential of such compounds in developing new antibacterial agents.

Enzyme Inhibition Potential

These compounds have also been evaluated for their anti-enzymatic potential. Research indicates that some N-substituted derivatives show inhibition against specific enzymes like lipoxygenase (LOX), suggesting their potential application in treating enzymatic diseases (Nafeesa et al., 2017). This area of research opens avenues for developing new pharmacological agents targeting specific enzymes.

Hemolytic Activity

The hemolytic activity of these compounds is another area of interest. Some studies have investigated the cytotoxic behavior of synthesized molecules, providing valuable insights for drug safety and efficacy (Gul et al., 2017). Understanding the hemolytic activity is crucial in the development of safe pharmaceutical compounds.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, research involving butyrylcholinesterase (BChE) enzyme screening and molecular docking studies helps in understanding the binding affinity and orientation of these compounds in the active sites of human proteins (Khalid et al., 2016). These studies are pivotal in drug design and development.

Antimicrobial Potency

Research has also focused on the antimicrobial properties of similar compounds, evaluating their effectiveness against a broad panel of bacterial and fungal strains. This research helps in understanding the structure-activity relationship, paving the way for the development of potent antimicrobial agents (Parikh & Joshi, 2014).

properties

IUPAC Name

N-[4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3/c1-10(25)21-13-4-2-12(3-5-13)15(26)24-8-6-11(7-9-24)14-22-23-16(27-14)17(18,19)20/h2-5,11H,6-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEIILFIIFDWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)phenyl)acetamide

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